![molecular formula C19H31N B1250259 (S)-fenpropidin](/img/structure/B1250259.png)
(S)-fenpropidin
Overview
Description
(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.
Scientific Research Applications
Agricultural Applications
1. Control of Fungal Diseases:
(S)-Fenpropidin is primarily utilized to manage diseases like yellow Sigatoka and other Mycosphaerella-related infections in banana crops. The compound has shown significant curative properties, allowing it to combat infections even after they have established.
2. Application Rates and Methods:
The recommended application rates for this compound vary depending on the specific disease and crop type. For instance, studies indicate that spraying at rates between 300 to 600 g active ingredient per hectare is effective against Mycosphaerella species. The frequency of application typically ranges from 10 to 25 days, depending on infection risk levels.
Disease | Application Rate (g a.i./ha) | Interval (days) | Effectiveness |
---|---|---|---|
Yellow Sigatoka | 300-450 | 12-16 | Significant reduction in infected leaf area |
Mycosphaerella fijiensis | 375-525 | 10-12 | Effective even after disease establishment |
Case Studies
Case Study 1: Efficacy Against Yellow Sigatoka
In a controlled study conducted in Malaysia, banana plants treated with this compound showed a marked decrease in infected leaf area compared to untreated controls. After multiple applications, treated plants exhibited only 5% infected leaf area compared to 36% in the control group after 42 days.
Case Study 2: Curative Action on Mycosphaerella fijiensis
A trial conducted in Costa Rica demonstrated that this compound effectively reduced infection rates in banana plants over several spray applications. The results indicated that treated plants had only 15.8% infection after four sprays compared to 38.2% in untreated controls.
Environmental Impact and Metabolism
This compound is frequently detected in various environmental samples, raising concerns about its persistence and degradation. Research indicates that the compound undergoes enantioselective metabolism, with different degradation rates for its enantiomers. For example, studies show that R-Fenpropidin dissipates faster than S-Fenpropidin, with half-lives of approximately 19.8 days and 22.4 days respectively.
Enantiomer | Half-Life (days) |
---|---|
R-Fenpropidin | 19.8 |
S-Fenpropidin | 22.4 |
Toxicological Insights
Toxicological assessments have classified this compound as having low acute toxicity but raised concerns regarding its chronic effects, including potential carcinogenicity under certain exposure conditions. Regulatory bodies have established safety guidelines based on extensive studies indicating no significant carcinogenic risk to humans when used according to recommended practices.
Properties
Molecular Formula |
C19H31N |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
MGNFYQILYYYUBS-INIZCTEOSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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